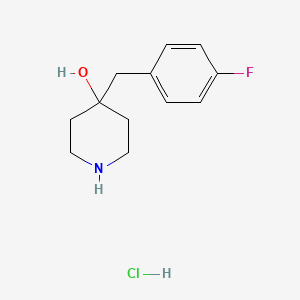
Clorhidrato de 4-(4-Fluorobencil)piperidin-4-ol
Descripción general
Descripción
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a chemical compound that has garnered significant interest in various fields of research and industry due to its unique properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorobenzyl group attached to the piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Aplicaciones Científicas De Investigación
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the progression of neurodegenerative diseases.
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway, reducing the accumulation of beta-amyloid peptide.
Result of Action
Given its potential inhibitory effect on beta-secretase 1, it could lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of neurodegenerative diseases characterized by the accumulation of this peptide.
Análisis Bioquímico
Biochemical Properties
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One notable interaction is with the enzyme tyrosinase, which is involved in melanin production. This compound has been identified as a potential tyrosinase inhibitor, showing promise in preventing skin pigmentation and melanoma . Additionally, it interacts with the chemokine receptor CCR5, which is essential for HIV-1 entry into cells. By acting as a CCR5 antagonist, 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride can inhibit HIV-1 infection .
Cellular Effects
The effects of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride on various cell types and cellular processes are profound. In immune cells, particularly those expressing CCR5, this compound can block HIV-1 entry, thereby preventing viral replication and spread . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride exerts its effects through specific binding interactions with biomolecules. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols to o-diphenols, a key step in melanin synthesis . In the case of CCR5 antagonism, the compound forms a salt-bridge interaction with the receptor’s basic nitrogen atom, blocking HIV-1 from binding and entering the host cell . These interactions highlight the compound’s ability to modulate enzyme activity and receptor function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride can vary over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that it remains stable under controlled conditions, maintaining its inhibitory effects on tyrosinase and CCR5 over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of target enzymes and receptors, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and CCR5-mediated HIV-1 entry without significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular damage or systemic side effects. Threshold effects have been observed, where a minimum effective dose is required to achieve desired biochemical outcomes. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. In the case of tyrosinase inhibition, the compound affects the metabolic flux of melanin synthesis, reducing the production of melanin precursors . Additionally, its interaction with CCR5 influences the metabolic pathways associated with HIV-1 entry and replication . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with piperidine under basic conditions to form 4-(4-fluorobenzyl)piperidine.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(4-fluorobenzyl)piperidine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 4-(4-Fluorobenzyl)piperidin-4-one.
Reduction: 4-(4-Fluorobenzyl)piperidine.
Substitution: Various substituted benzyl piperidines depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorobenzyl)piperidine hydrochloride
- 4-(4-Chlorobenzyl)piperidine hydrochloride
- 4-(4-Methylbenzyl)piperidine hydrochloride
Uniqueness
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. The fluorobenzyl group also enhances its reactivity and binding affinity compared to other similar compounds.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQQZVHIMUSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
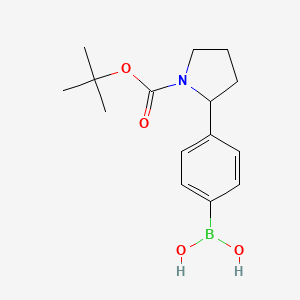
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)
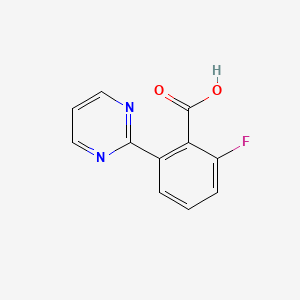
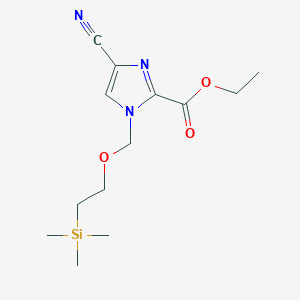
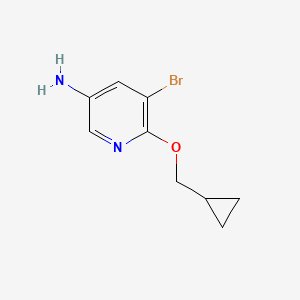
![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)

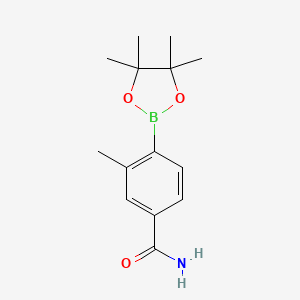

![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)

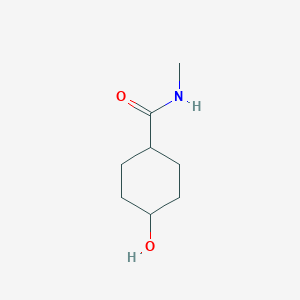
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)
